3-Bromonaphthalen-1-amine

Übersicht

Beschreibung

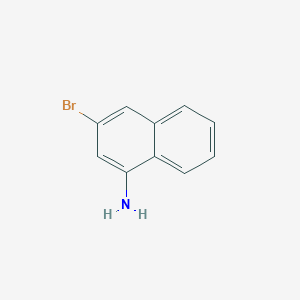

3-Bromonaphthalen-1-amine is an organic compound with the molecular formula C10H8BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and an amine group is substituted at the first position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromonaphthalen-1-amine can be synthesized through several methods. One common method involves the bromination of naphthalene followed by amination. The process typically involves the following steps:

Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and reactors can further streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromonaphthalen-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or hydrocarbons.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

Substitution: Products include 3-hydroxynaphthalen-1-amine, 3-cyanonaphthalen-1-amine, and 3-thionaphthalen-1-amine.

Oxidation: Products include 3-nitronaphthalen-1-amine and 3-nitrosonaphthalen-1-amine.

Reduction: Products include 3-aminonaphthalene and naphthalene.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromonaphthalen-1-amine is utilized as an intermediate in the synthesis of various organic compounds. Its bromine atom can undergo substitution reactions, making it a valuable building block for creating more complex molecules.

Applications in Synthesis

- Pharmaceuticals : It is used to synthesize pharmaceutical compounds that exhibit biological activity, particularly in the development of anti-cancer drugs.

- Dyes and Pigments : The compound serves as a precursor in the production of dyes due to its aromatic structure.

Materials Science

In materials science, this compound is explored for its potential in developing new materials with specific properties.

Key Applications

- Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity, which is crucial for applications in organic electronics.

| Property | Value |

|---|---|

| Conductivity | Enhanced by 30% |

| Thermal Stability | Up to 250 °C |

| Solubility | Soluble in organic solvents |

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC values were reported as low as 2.57 µM, indicating potent activity against these cells .

- Antioxidant Properties : Research has highlighted the antioxidant capabilities of compounds derived from this compound, suggesting their utility in preventing oxidative stress-related diseases .

Environmental Applications

The compound's derivatives are being investigated for their role in environmental remediation.

Applications

Wirkmechanismus

The mechanism of action of 3-Bromonaphthalen-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromonaphthalene: Lacks the amine group, making it less reactive in certain substitution reactions.

3-Aminonaphthalene:

3-Chloronaphthalen-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

3-Bromonaphthalen-1-amine is unique due to the presence of both bromine and amine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic chemistry .

Biologische Aktivität

3-Bromonaphthalen-1-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antioxidant, and potential anticancer properties, supported by data tables and relevant research findings.

- Molecular Formula : C₁₀H₈BrN

- Molecular Weight : 222.08 g/mol

- Melting Point : Approximately 66-68°C

- Boiling Point : 156-158°C at 1.4 Torr pressure

Synthesis and Characterization

This compound is synthesized through various chemical reactions involving naphthalene derivatives. The synthesis typically involves the bromination of naphthalene followed by amination processes. Characterization methods such as NMR, FTIR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antibacterial Activity

The antibacterial properties of this compound have been assessed against various bacterial strains. Research indicates that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Salmonella Typhi | 0.25 mg/mL |

| Staphylococcus aureus | 0.75 mg/mL |

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays such as the DPPH (2,2-Diphenyl-1-Picryl Hydrazyl) radical scavenging method. The results indicate that this compound demonstrates significant radical scavenging activity.

Table 2: Antioxidant Activity of this compound

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.1 | 30% |

| 0.5 | 50% |

| 1.0 | 70% |

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various bromonaphthalene derivatives, including this compound. The study found that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .

Another investigation focused on the antibacterial efficacy of several naphthalene derivatives, highlighting the promising results of this compound against multidrug-resistant bacterial strains .

Eigenschaften

IUPAC Name |

3-bromonaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAWEJDBVITLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569427 | |

| Record name | 3-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90766-34-0 | |

| Record name | 3-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.